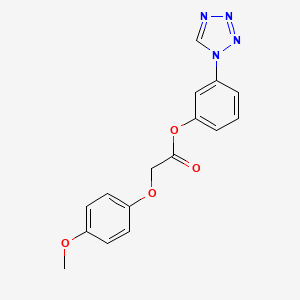
3-(1H-tetrazol-1-yl)phenyl (4-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-METHOXYPHENOXY)ACETATE is a compound that combines a tetrazole ring with a phenyl group and a methoxyphenoxy acetate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Preparation Methods
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-METHOXYPHENOXY)ACETATE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Coupling with Phenyl Group: The tetrazole ring is then coupled with a phenyl group through a substitution reaction.
Attachment of Methoxyphenoxy Acetate: Finally, the methoxyphenoxy acetate moiety is attached to the phenyl group through an esterification reaction.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-METHOXYPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often using reagents like sodium azide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its ability to act as a bioisostere of carboxylic acids.
Biological Studies: The compound’s diverse biological activities, including antibacterial, antifungal, and antitumor properties, make it valuable in biological research.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The tetrazole ring can stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons, which is advantageous for receptor-ligand interactions . This allows the compound to penetrate cell membranes more easily and exert its biological effects.
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives such as:
5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.
1H-1,2,4-Triazole Derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Compared to these compounds, 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-METHOXYPHENOXY)ACETATE is unique due to its combination of a tetrazole ring with a methoxyphenoxy acetate moiety, which enhances its biological activity and stability.
Properties
Molecular Formula |
C16H14N4O4 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C16H14N4O4/c1-22-13-5-7-14(8-6-13)23-10-16(21)24-15-4-2-3-12(9-15)20-11-17-18-19-20/h2-9,11H,10H2,1H3 |
InChI Key |
GXEROIAPVHXUFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















